Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester

Cholinergic pharmacology Nicotinic receptor antagonism Muscarinic receptor antagonism

For labs performing radioligand binding assays where rapid equilibrium and complete tracer washout are critical, Tricyclopinate (TCPN) solves the problem of pseudo-irreversible binding seen with [³H]QNB. - Dual orthosteric antagonist: Blocks both muscarinic (Ki ~0.1 nM) and nicotinic acetylcholine receptors, eliminating the need for co-administered antagonists. - Superior kinetics: K+1 = 1.40 nM⁻¹min⁻¹ (2.2× faster than QNB); complete dissociation enables cleaner high-throughput screening signals. - Allosteric screening ready: Its dissociation is gallamine-sensitive, providing a direct readout of allosteric-orthosteric coupling-unlike QNB. Supplied as a custom-synthesis compound for research use, with global shipping and batch-specific CoA.

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
CAS No. 102585-03-5
Cat. No. B009281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester
CAS102585-03-5
Synonymstricyclopinate
Molecular FormulaC20H21NO4
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)OC(=O)C2(C3=CC=CC=C3OC4=CC=CC=C42)O
InChIInChI=1S/C20H21NO4/c1-21-12-10-14(11-13-21)24-19(22)20(23)15-6-2-4-8-17(15)25-18-9-5-3-7-16(18)20/h2-9,14,23H,10-13H2,1H3
InChIKeyXWNYLOBIJMEALR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricyclopinate: Dual Muscarinic-Nicotinic Antagonist


Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester (CAS 102585-03-5), also known as tricyclopinate (TCPN), is a synthetic xanthene-9-carboxylic acid ester that functions as a cholinergic antagonist with experimentally demonstrated dual activity at both muscarinic (M) and nicotinic (N) acetylcholine receptors [1]. Unlike most classical anticholinergics that selectively target muscarinic receptors, TCPN was designed at the Academy of Military Medical Sciences (Beijing) as a central anti-cholinergic agent with potent anti-M and anti-N receptor effects [1]. Its tritiated form, [³H]tricyclopinate, has been developed as a radioligand for muscarinic receptor binding studies, with saturation binding parameters (Kd = 0.10 nM in rat cortex; Kd = 0.044 nM in human cortex) that are nearly identical to those of the gold-standard radioligand [³H]quinuclidinyl benzilate (QNB) [2][3].

Tricyclopinate: Generic Substitution Risks


Generic substitution of tricyclopinate with classical anticholinergics such as atropine, scopolamine, or pirenzepine is scientifically unsound for two critical reasons. First, TCPN is among the very few cholinergic antagonists that demonstrate potent dual blockade of both muscarinic and nicotinic receptors in the central and peripheral nervous systems, whereas atropine and pirenzepine are selective muscarinic antagonists with negligible nicotinic activity [1]. Second, even when compared against muscarinic receptor ligands with superficially similar affinity, such as QNB, TCPN exhibits distinct kinetic binding properties—faster association and dissociation rates, complete (rather than partial) dissociation from the receptor, and differential sensitivity to allosteric modulation by gallamine—that fundamentally alter its pharmacological profile [2]. These differences are not cosmetic; they directly impact receptor occupancy time, washout in functional assays, and compatibility with allosteric modulator co-treatment protocols.

Tricyclopinate: Head-to-Head Evidence Comparison


Dual Muscarinic-Nicotinic Receptor Blockade

Tricyclopinate hydrochloride (TCPN·HCl) is distinguished from classical muscarinic-selective antagonists by its dual blockade of both central nicotinic and muscarinic receptors. In vivo, TCPN·HCl shifted the dose-response curve of nicotine-induced convulsions in mice rightward in a parallel manner, indicating competitive nicotinic antagonism, and simultaneously prevented arecoline-induced tremors (a central muscarinic assay). In isolated guinea-pig ileum, TCPN·HCl antagonized nicotine-evoked ganglionic contractions, confirming peripheral nicotinic blockade. In contrast, atropine and pirenzepine are selective muscarinic antagonists without significant nicotinic receptor activity [1]. This dual-receptor profile is a class-level differentiator: the vast majority of clinically available anticholinergics lack meaningful nicotinic antagonism.

Cholinergic pharmacology Nicotinic receptor antagonism Muscarinic receptor antagonism CNS drug discovery

Muscarinic Receptor Affinity vs QNB

In saturation binding experiments using rat cerebral cortex membranes, [³H]tricyclopinate exhibited a dissociation constant Kd of 0.10 nM and a Bmax of 1056 fmol/mg protein, which were nearly identical to [³H]QNB (Kd = 0.11 nM, Bmax = 1022 fmol/mg) [1]. In human cerebral cortex, the binding parameters were similarly matched: [³H]tricyclopinate Kd = 0.044 nM, Bmax = 514 fmol/mg vs [³H]QNB Kd = 0.040 nM, Bmax = 508 fmol/mg [2]. Competition binding experiments further established the rank order of potencies for displacement: tricyclopinate ≈ quinuclidinyl benzilate > atropine > pirenzepine. Both ligands fit a single-site model of receptor-ligand interaction in both species [1][2].

Radioligand binding Receptor pharmacology Muscarinic acetylcholine receptors CNS target engagement

Binding Kinetics: Complete vs Partial Dissociation

Despite nearly identical equilibrium binding affinities, tricyclopinate and QNB diverge significantly in their kinetic binding profiles. In rat cortex, the association rate constant (K+1) was 0.25 nM⁻¹min⁻¹ for [³H]TCPN vs 0.21 nM⁻¹min⁻¹ for [³H]QNB. The dissociation rate constant (K-1) was 0.0325 min⁻¹ for [³H]TCPN vs 0.0072 min⁻¹ for [³H]QNB—a 4.5-fold difference [1]. In human cortex, the kinetic divergence was even more pronounced: TCPN K+1 = 1.40 nM⁻¹min⁻¹ vs QNB K+1 = 0.65 nM⁻¹min⁻¹ (2.2-fold faster), and TCPN K-1 = 0.39 min⁻¹ vs QNB K-1 = 0.005 min⁻¹ (78-fold faster) [2]. Critically, bound [³H]TCPN dissociated completely from muscarinic receptors, whereas only approximately 50% of bound [³H]QNB could be dissociated, indicating a substantial pseudo-irreversible binding component for QNB [1].

Receptor binding kinetics Radioligand dissociation Allosteric modulation Muscarinic receptor pharmacology

Allosteric Modulation Sensitivity to Gallamine

A key pharmacological differentiator between tricyclopinate and QNB is their response to the allosteric modulator gallamine. The dissociation of bound [³H]tricyclopinate from central muscarinic acetylcholine receptors was modified by gallamine, consistent with an allosteric interaction. In contrast, the dissociation of bound [³H]QNB was not modified by gallamine [1]. This indicates that while both ligands occupy the orthosteric binding site with comparable affinity, their binding poses or receptor conformational interactions differ sufficiently that only TCPN retains sensitivity to gallamine-induced allosteric modulation [1][2].

Allosteric modulation Gallamine Muscarinic receptor Radioligand binding

Allosteric nAChR Antagonism Mechanism

At the neuronal nicotinic acetylcholine receptor (nAChR), tricyclopinate acts through a mechanistically distinct allosteric site rather than competing at the acetylcholine recognition site or blocking the open ion channel. Whole-cell patch-clamp recordings from cultured sympathetic neurons of neonatal rat superior cervical ganglia demonstrated that TCPN inhibited nicotine-induced currents in a competitive manner that was voltage-independent. Furthermore, TCPN accelerated the decay kinetics of nicotine-induced currents. These combined features—voltage independence, acceleration of current decay, and competitive antagonism—indicate that TCPN interacts with an allosteric site on the nAChR, not the orthosteric ACh binding site and not the open channel pore [1]. This mechanism contrasts with classical nicotinic antagonists such as mecamylamine (channel blocker) and dihydro-β-erythroidine (competitive orthosteric antagonist).

Nicotinic acetylcholine receptor Allosteric modulation Patch-clamp electrophysiology Sympathetic neuron

CNS Tissue Distribution Profile

Whole-body autoradiography in mice following intravenous administration of [³H]tricyclopinate (37 kBq/g) revealed rapid and persistent accumulation in key CNS structures. At 20 min and 1 h post-injection, high total radioactivity was observed in cerebral cortex, hippocampus, caudate putamen, spinal cord, and adrenal gland. Binding radioactivity remained high in caudate putamen, hippocampus, and cerebral cortex. Notably, at 24 and 48 h post-injection, both total and binding radioactivity were still detectable in the caudate putamen, indicating prolonged receptor occupancy in this brain region [1]. In contrast, classical hydrophilic muscarinic antagonists such as N-methylscopolamine (NMS) exhibit limited CNS penetration due to the quaternary ammonium moiety. TCPN's tertiary amine structure (1-methylpiperidine) confers blood-brain barrier permeability, positioning it between CNS-impermeant ligands like NMS and the highly lipophilic QNB.

Tissue distribution Whole-body autoradiography Brain penetration CNS pharmacokinetics

Tricyclopinate: Key Research Applications


Radioligand Binding with Rapid Washout

Laboratories performing saturation or competition radioligand binding assays on muscarinic receptors should consider [³H]tricyclopinate when the experimental protocol demands rapid attainment of equilibrium and complete tracer dissociation during wash steps. TCPN's association rate (K+1 = 1.40 nM⁻¹min⁻¹ in human cortex) is approximately 2.2-fold faster than QNB, and its dissociation rate is 78-fold faster, enabling complete washout—unlike QNB, which retains approximately 50% pseudo-irreversible binding [1][2]. This property is particularly valuable in high-throughput screening campaigns where residual tracer signal from incomplete washout can generate false-positive hits.

Allosteric Modulator Screening with Gallamine Probe

For drug discovery programs targeting allosteric sites on muscarinic receptors, TCPN serves as an orthosteric radioligand whose dissociation is modulated by gallamine, providing a functional readout of allosteric-orthosteric coupling. This contrasts with QNB, whose dissociation is gallamine-insensitive and therefore unsuitable for allosteric modulator screening [3]. TCPN's sensitivity to allosteric modulation enables direct measurement of cooperativity factors between allosteric and orthosteric ligands in a single radioligand assay format.

In Vivo Dual M/N Blockade with CNS Penetration

Neuroscience research groups investigating cholinergic modulation of cognition, movement, or addiction—where both muscarinic and nicotinic receptors contribute to the observed phenotype—can deploy TCPN as a single-agent dual antagonist with demonstrated CNS penetration and sustained caudate putamen occupancy up to 48 hours in mice [4]. This eliminates the confounding pharmacokinetic variables introduced by co-administering separate muscarinic and nicotinic antagonists with differing brain penetration kinetics.

Electrophysiology of nAChR Allosteric Mechanisms

Patch-clamp electrophysiology laboratories studying nAChR pharmacology can use TCPN as an allosteric antagonist tool to probe receptor conformational states. TCPN's voltage-independent inhibition, competitive displacement profile, and acceleration of current decay—demonstrated in sympathetic neuron and hippocampal slice preparations [5][6]—enable distinction between allosteric modulators, orthosteric antagonists, and open-channel blockers, a pharmacological dissection not achievable with classical nicotinic antagonists alone.

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